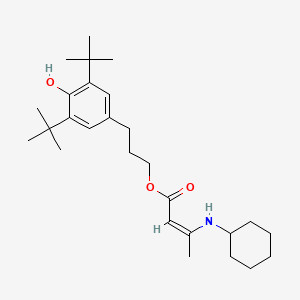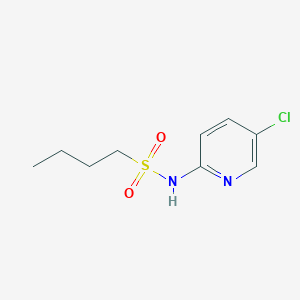![molecular formula C16H24N2O2 B5329074 2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5329074.png)
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring lipid molecules that activate cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to various physiological and biochemical effects.
作用機序
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids activate cannabinoid receptors, which are found throughout the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors leads to various physiological and biochemical effects, such as pain relief, anti-inflammatory effects, and modulation of mood and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, antidepressant, and anti-inflammatory effects. It has also been shown to improve cognitive function and protect against neurodegeneration. These effects are thought to be mediated by the increase in endocannabinoid levels and subsequent activation of cannabinoid receptors.
実験室実験の利点と制限
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in lab experiments, including its potency and selectivity for FAAH inhibition, as well as its ability to increase endocannabinoid levels without directly activating cannabinoid receptors. However, this compound also has limitations, such as its short half-life and potential off-target effects. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, including its potential use in combination with other drugs or therapies for various conditions, such as pain and addiction. Further studies are also needed to investigate the long-term safety and efficacy of this compound, as well as its potential use in treating other neurological and psychiatric disorders. Additionally, the development of more potent and selective FAAH inhibitors may lead to further insights into the role of the endocannabinoid system in health and disease.
合成法
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base, such as sodium hydroxide. Other methods involve the use of different reagents, such as triethylamine or pyridine, and different solvents, such as dichloromethane or tetrahydrofuran.
科学的研究の応用
2,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications, including its role in pain management, anxiety and depression, addiction, and neuroprotection. It has also been investigated for its potential use in cancer treatment and as a tool for studying the endocannabinoid system.
特性
IUPAC Name |
2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-4-5-14(2)15(12-13)16(19)17-6-3-7-18-8-10-20-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTSJZSGINWQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5329029.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)

![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)

